molecular formula C20H15FN2O4 B11465843 1-(3-fluorophenyl)-5-hydroxy-7-(4-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-fluorophenyl)-5-hydroxy-7-(4-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11465843
M. Wt: 366.3 g/mol
InChI Key: ZRKCEDMSLDQXAS-UHFFFAOYSA-N
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Description

1-(3-FLUOROPHENYL)-7-(4-HYDROXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyphenyl group, and a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-FLUOROPHENYL)-7-(4-HYDROXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine ring, followed by the introduction of the fluorophenyl and hydroxyphenyl groups through electrophilic aromatic substitution reactions. The final step often involves the oxidation of the intermediate compound to form the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-FLUOROPHENYL)-7-(4-HYDROXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-FLUOROPHENYL)-7-(4-HYDROXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROPHENYL)-7-(4-HYDROXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-FLUOROPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
  • 5-(4-FLUOROPHENYL)PYRIDINE-3-CARBOXYLIC ACID

Uniqueness

1-(3-FLUOROPHENYL)-7-(4-HYDROXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific structural features, such as the combination of fluorophenyl and hydroxyphenyl groups with a pyrrolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15FN2O4

Molecular Weight

366.3 g/mol

IUPAC Name

1-(3-fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C20H15FN2O4/c21-12-2-1-3-13(8-12)23-10-16(20(26)27)18-19(23)15(9-17(25)22-18)11-4-6-14(24)7-5-11/h1-8,10,15,24H,9H2,(H,22,25)(H,26,27)

InChI Key

ZRKCEDMSLDQXAS-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CN2C3=CC(=CC=C3)F)C(=O)O)NC1=O)C4=CC=C(C=C4)O

Origin of Product

United States

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